

# Initial in vitro cytotoxicity screening of Volasertib.

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An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Screening of Volasertib

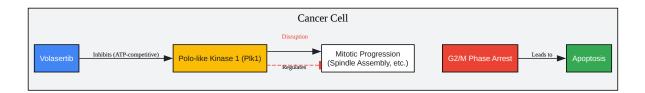
### Introduction

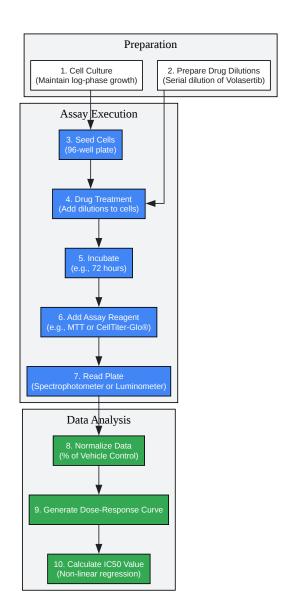
**Volasertib** (also known as BI 6727) is a potent and selective small-molecule inhibitor of Pololike kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] Plk1 is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[3][4] **Volasertib** competitively binds to the ATP-binding pocket of Plk1, disrupting its function and leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][5] This technical guide provides an in-depth overview of the initial in vitro screening methodologies used to characterize the cytotoxic effects of **Volasertib**, presenting key data, experimental protocols, and visual workflows for researchers in drug development.

## **Mechanism of Action: Plk1 Inhibition**

**Volasertib** exerts its cytotoxic effects by targeting the Plk1 serine/threonine kinase. Plk1 plays a crucial role in centrosome maturation, spindle assembly, and cytokine completion. Inhibition of Plk1 by **Volasertib** disrupts these processes, causing cells to arrest in the G2/M phase of the cell cycle.[6][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][8] **Volasertib** is a highly potent inhibitor of Plk1 with an IC50 of 0.87 nM in cell-free assays and also shows activity against the closely related kinases Plk2 and Plk3 at higher concentrations (IC50 of 5 nM and 56 nM, respectively).[6][9]







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